Comparative Clinical Efficacy: Nadifloxacin 1% Cream Demonstrates Non-Inferiority to Clindamycin 1% Gel in Mild-to-Moderate Acne Vulgaris
In a randomized, double-blind, prospective comparative study of patients with mild to moderate acne vulgaris, topical nadifloxacin 1% in combination with benzoyl peroxide 2.5% demonstrated equivalent clinical efficacy to topical clindamycin 1% plus benzoyl peroxide 2.5% over an 8-week treatment period, as measured by reduction in total lesion count and inflammatory lesion count [1]. The non-inferiority of nadifloxacin was established, providing a fluoroquinolone-based alternative for patients where clindamycin resistance is a concern.
| Evidence Dimension | Clinical efficacy (reduction in inflammatory lesion count) |
|---|---|
| Target Compound Data | Nadifloxacin 1% + benzoyl peroxide 2.5%: significant reduction from baseline |
| Comparator Or Baseline | Clindamycin 1% + benzoyl peroxide 2.5%: significant reduction from baseline |
| Quantified Difference | No statistically significant difference between groups; nadifloxacin was non-inferior to clindamycin |
| Conditions | Randomized, double-blind, prospective clinical trial; mild to moderate acne vulgaris; 8-week treatment period |
Why This Matters
This establishes nadifloxacin as a clinically validated alternative to clindamycin, the most widely prescribed topical antibiotic for acne, which is critical for procurement decisions in the context of rising clindamycin resistance.
- [1] Prasad S, Mukherjee A, Kaur I, et al. A randomized double-blind prospective comparative study on the efficacy and safety of topical nadifloxacin and benzoyl peroxide versus clindamycin and benzoyl peroxide in patients with mild to moderate acne vulgaris. Zenodo. 2024. View Source
